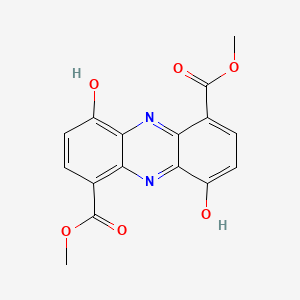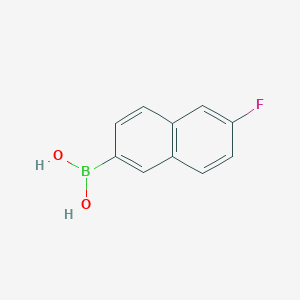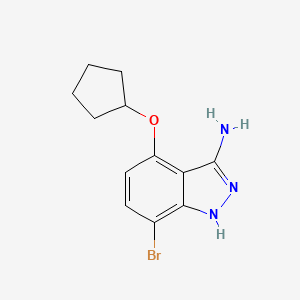
7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclopentanol in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-hydroxyquinoline
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 7-Bromo-4-formyl-2,1,3-benzothiadiazole
Uniqueness
7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine is unique due to its specific substitution pattern and the presence of the cyclopentyloxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14BrN3O |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
7-bromo-4-cyclopentyloxy-1H-indazol-3-amine |
InChI |
InChI=1S/C12H14BrN3O/c13-8-5-6-9(17-7-3-1-2-4-7)10-11(8)15-16-12(10)14/h5-7H,1-4H2,(H3,14,15,16) |
InChI Key |
MMAFIXMFCNUWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C3C(=C(C=C2)Br)NN=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


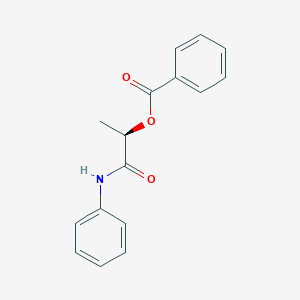
![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
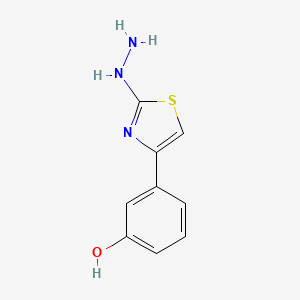
![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)

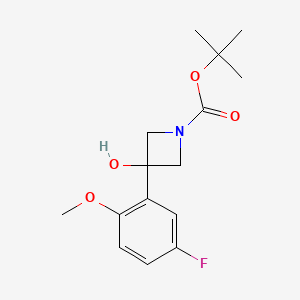

![2H-Pyrrolo[2,3-D]thiazole](/img/structure/B11767667.png)
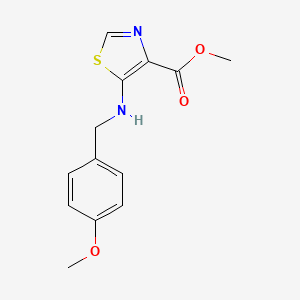
![4,7-Dibromobenzo[c]thiophene](/img/structure/B11767680.png)
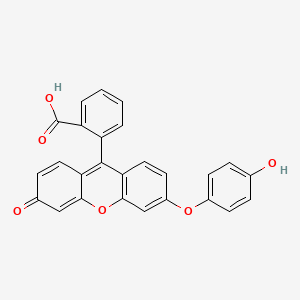
![4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11767688.png)
